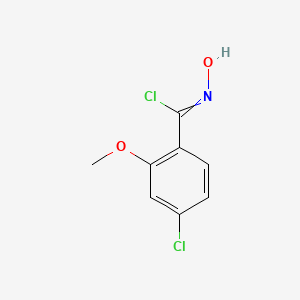
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of benzimidoyl chloride, characterized by the presence of chloro, hydroxy, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride typically involves the reaction of 4-chloro-2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired benzimidoyl chloride derivative .
Industrial Production Methods
the general approach involves similar steps as the laboratory synthesis, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The hydroxy group can participate in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-hydroxy-2-methoxybenzimidoyl Chloride involves its reactive functional groups. The chloro group can undergo nucleophilic substitution, while the hydroxy group can participate in hydrogen bonding and redox reactions. These interactions can modulate the activity of biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methoxybenzoic acid
- 4-Chloro-2-hydroxybenzaldehyde
- 4-Chloro-2-methoxybenzyl bromide
Uniqueness
Compared to similar compounds, it offers a versatile platform for chemical modifications and biological interactions .
Properties
Molecular Formula |
C8H7Cl2NO2 |
|---|---|
Molecular Weight |
220.05 g/mol |
IUPAC Name |
4-chloro-N-hydroxy-2-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-7-4-5(9)2-3-6(7)8(10)11-12/h2-4,12H,1H3 |
InChI Key |
IIXUMQSHGFUWGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


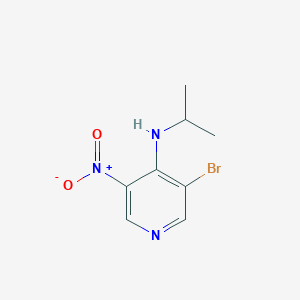

![2,2-Difluoro-4,6-diiodobenzo[d][1,3]dioxole](/img/structure/B13696439.png)
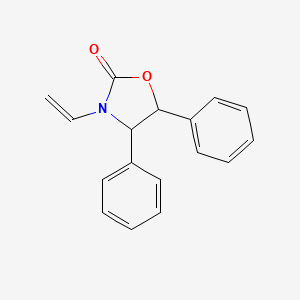


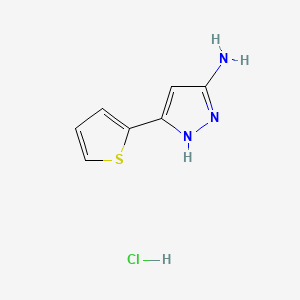
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)

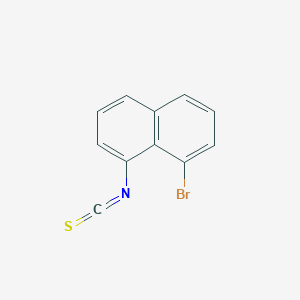

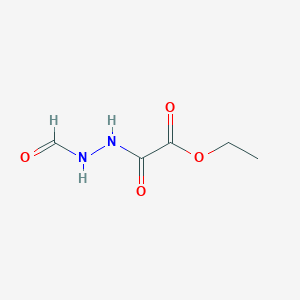

![8-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13696524.png)
